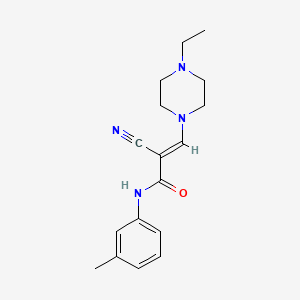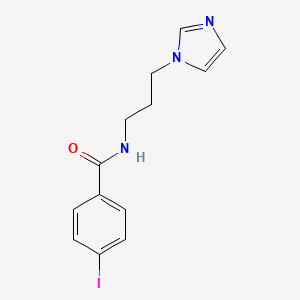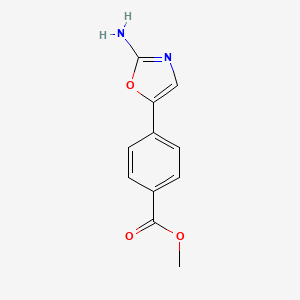![molecular formula C14H21NO B13579863 2-Methyl-2-[4-(pyrrolidin-1-yl)phenyl]propan-1-ol](/img/structure/B13579863.png)
2-Methyl-2-[4-(pyrrolidin-1-yl)phenyl]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-[4-(pyrrolidin-1-yl)phenyl]propan-1-ol is a chemical compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to a propanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[4-(pyrrolidin-1-yl)phenyl]propan-1-ol typically involves the reaction of 4-(pyrrolidin-1-yl)benzaldehyde with a suitable Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis to yield the desired product. The reaction is usually carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-[4-(pyrrolidin-1-yl)phenyl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of 2-Methyl-2-[4-(pyrrolidin-1-yl)phenyl]propan-1-one.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-Methyl-2-[4-(pyrrolidin-1-yl)phenyl]propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-[4-(pyrrolidin-1-yl)phenyl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity to these targets, leading to modulation of their activity. The compound may also influence various signaling pathways, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-2-[4-(pyrrolidin-1-yl)phenyl]propan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one: A synthetic cathinone with a similar pyrrolidine and phenyl structure.
Uniqueness
2-Methyl-2-[4-(pyrrolidin-1-yl)phenyl]propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyl group allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C14H21NO |
|---|---|
Peso molecular |
219.32 g/mol |
Nombre IUPAC |
2-methyl-2-(4-pyrrolidin-1-ylphenyl)propan-1-ol |
InChI |
InChI=1S/C14H21NO/c1-14(2,11-16)12-5-7-13(8-6-12)15-9-3-4-10-15/h5-8,16H,3-4,9-11H2,1-2H3 |
Clave InChI |
RKWZTYKLWDRKNA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CO)C1=CC=C(C=C1)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(Adamantan-1-YL)ethyl]-2-chloroacetamide](/img/structure/B13579794.png)

![((8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)hydrazine](/img/structure/B13579802.png)

![rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylicacid,cis](/img/structure/B13579815.png)

![(1R)-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-ol](/img/structure/B13579825.png)
![5-cyclopropyl-N-{4-[1-(morpholin-4-yl)ethyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B13579827.png)





